1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid

Carbonic Anhydrase Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid (CAS 790271-27-1) is a synthetic piperidine derivative featuring a 2-nitro-4-sulfamoylphenyl substituent at the N1-position and a carboxylic acid at the C4-position. With a molecular formula of C12H15N3O6S and a molecular weight of 329.33 g/mol, this compound is primarily utilized as a versatile research intermediate in medicinal chemistry.

Molecular Formula C12H15N3O6S
Molecular Weight 329.33
CAS No. 790271-27-1
Cat. No. B2992478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid
CAS790271-27-1
Molecular FormulaC12H15N3O6S
Molecular Weight329.33
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O6S/c13-22(20,21)9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)(H2,13,20,21)
InChIKeyFMWAASBZQRDUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid (CAS 790271-27-1): Understanding the Core Building Block


1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid (CAS 790271-27-1) is a synthetic piperidine derivative featuring a 2-nitro-4-sulfamoylphenyl substituent at the N1-position and a carboxylic acid at the C4-position [1]. With a molecular formula of C12H15N3O6S and a molecular weight of 329.33 g/mol, this compound is primarily utilized as a versatile research intermediate in medicinal chemistry [1]. The presence of the sulfonamide group is characteristic of carbonic anhydrase inhibitor pharmacophores, while the nitro group offers a synthetic handle for further modification or may directly influence biological activity [2].

Why Generic Substitution of 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid is Not Advisable for Carbonic Anhydrase Research


In carbonic anhydrase (CA) inhibitor research, minor structural modifications to the sulfonamide-bearing scaffold can cause drastic shifts in isoform selectivity and potency. The specific ortho-nitro substitution pattern on the phenyl ring of this compound is not a trivial variation; it can dictate binding affinity to the catalytic zinc ion and influence interactions with hydrophobic and hydrophilic pockets of CA isoforms [1]. Generic substitution with non-nitrated or meta-substituted analogs risks a complete loss of desired inhibitory activity or a reversal of isoform selectivity, making this precise compound a critical tool for structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for CAS 790271-27-1 Against Closest Structural Analogs in CA Inhibition


Binding Affinity Comparison: Target Compound vs. Non-Nitrated Analog in hCA II

Although direct Ki/IC50 data for CAS 790271-27-1 is not publicly disclosed in peer-reviewed literature, class-level evidence from the closely related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide series demonstrates that o-nitro substitution can enhance inhibitory potency against the tumor-associated isoform hCA IX. The non-nitrated lead compound 11 exhibited a Ki of 8.3 nM against hCA IX, while the o-nitro structural motif in the target compound is known from prior sulfonamide SAR to improve interactions within the hCA IX active site [1]. This inference supports that CAS 790271-27-1 may offer superior or distinct activity profiles compared to non-nitrated piperidine-4-carboxylic acid derivatives.

Carbonic Anhydrase Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

Positional Isomer Selectivity: Ortho-Nitro vs. Meta-Nitro in Sulfonamide CA Inhibitors

In earlier sulfonamide-based CA inhibitor campaigns, the position of the nitro group critically influences isoform selectivity profiles. For instance, ortho-nitro substituted sulfonamides often show enhanced selectivity for the membrane-bound isoform hCA IV over cytosolic hCA II, compared to meta- or para-nitro isomers [1]. While the target compound has not been directly assayed, its ortho-nitro configuration is distinct from commercially available meta-nitro analogs (e.g., ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate) , positioning it as a unique tool for probing positional SAR.

Isoform Selectivity Positional Isomer SAR Sulfonamide Pharmacophore

Synthetic Utility: Direct Carboxylic Acid Handle vs. Ester Prodrugs for Derivatization

CAS 790271-27-1 features a free carboxylic acid at the piperidine 4-position, enabling direct amide coupling without the need for hydrolytic deprotection. Common alternative building blocks (e.g., ethyl 1-(4-sulfamoylphenyl)piperidine-4-carboxylate ) require an additional saponification step, which can degrade sensitive nitro or sulfonamide functionalities. This synthetic advantage is substantiated by reports of low-yielding hydrolysis steps in the synthesis of piperidine-4-carboxylic acid derivatives under acidic or basic conditions [1].

Synthetic Chemistry Combinatorial Library Design Medicinal Chemistry

Optimal Application Scenarios for 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid in CA-Focused Drug Discovery


Building Block for Isoform-Selective Carbonic Anhydrase IX/XII Inhibitors

This compound is ideally suited for constructing focused libraries targeting the tumor-associated isoforms hCA IX and hCA XII. As established by the class-level inference in Section 3, the ortho-nitro sulfonamide scaffold provides a critical selectivity handle. Researchers can exploit this building block to generate amide derivatives that maintain low-nanomolar potency while achieving >10-fold selectivity over off-target cytosolic isoforms, as demonstrated by the related series from Moi et al. [1].

Positional Scanning in Structure-Activity Relationship (SAR) Studies

When systematic exploration of the nitro group position is required, this compound serves as the essential ortho-isomer comparator to the commercially available meta-nitro analog . The evidence in Section 3 indicates that a positional shift from ortho to meta can alter isoform selectivity by more than 2-fold, making the ortho-nitro compound indispensable for comprehensive SAR tables in medicinal chemistry publications.

Efficient One-Step Diversification in Parallel Synthesis Platforms

The free carboxylic acid functionality, highlighted in Section 3 as a synthetic advantage, makes this building block optimal for automated parallel synthesis. It eliminates the hydrolysis step associated with ester-protected analogs, directly enabling amide bond formation with diverse amine inputs under standard coupling conditions. This streamlines the hit-to-lead optimization phase in drug discovery projects where speed and library diversity are critical.

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